1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Overview
Description
1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride is a complex organic compound with a unique structure that includes a hexahydropyrrolo and oxazin ring system
Preparation Methods
The synthesis of 1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides can yield various derivatives, which can then be further modified to produce the target compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Scientific Research Applications
1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride exerts its effects involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride can be compared to other similar compounds, such as:
Benzo[d][1,3]oxazin-4-yl derivatives: These compounds share a similar oxazin ring structure and have comparable chemical properties.
Dihydroquinolines: These compounds are also synthesized from similar precursors and have related biological activities.
Pyrazole-based derivatives: These compounds have different core structures but can undergo similar chemical reactions and have analogous applications in medicinal chemistry.
The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
1,7a-dimethyl-4a,5,6,7-tetrahydro-4H-pyrrolo[3,4-d][1,3]oxazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-8-5-9-3-6(8)4-12-7(11)10(8)2;/h6,9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMAZMPWQQEBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1COC(=O)N2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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